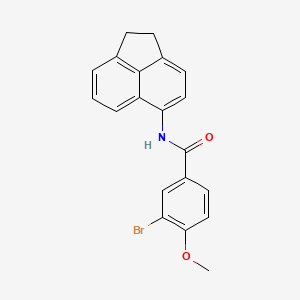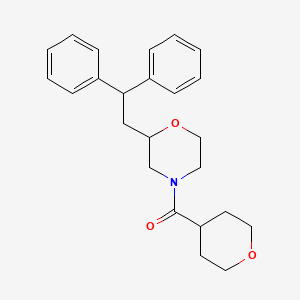![molecular formula C17H16N4O2S B6102315 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol](/img/structure/B6102315.png)
2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol is a chemical compound that has gained significant attention in the field of scientific research. It is a quinazolinone derivative that has shown promising results in various biological and medicinal applications.
作用機序
The mechanism of action of 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol is not fully understood. However, it has been proposed that the compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer progression and metastasis. The compound has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, reduce inflammation, and scavenge free radicals. The compound has also been shown to improve cognitive function and protect against neuronal damage.
実験室実験の利点と制限
One advantage of using 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol in lab experiments is its broad range of biological activities. It can be used in various assays to study cancer, viral infections, inflammation, and oxidative stress. However, one limitation is that the compound is not readily available commercially, and its synthesis requires specialized knowledge and equipment.
将来の方向性
There are several future directions for the research on 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol. One direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Another direction is to explore its potential for the treatment of neurodegenerative diseases and other neurological disorders. Additionally, more studies are needed to evaluate the safety and toxicity of the compound. Finally, efforts could be made to develop more efficient and cost-effective synthesis methods for the compound.
In conclusion, this compound is a promising compound that has shown potential for various biological and medicinal applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for improving human health.
合成法
The synthesis of 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol involves the reaction of 5-allyl-4-hydroxy-6-methyl-2-pyrimidinethiol with 2-chloro-4-formylquinazoline in the presence of a base. The reaction proceeds through nucleophilic addition of the thiol group to the aldehyde followed by cyclization to form the quinazolinone ring. The final product is obtained by purification using column chromatography.
科学的研究の応用
2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol has been extensively studied for its biological and medicinal properties. It has been found to exhibit anticancer, antiviral, anti-inflammatory, and antioxidant activities. The compound has also shown potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-3-6-11-10(2)18-17(21-15(11)22)24-9-14-19-13-8-5-4-7-12(13)16(23)20-14/h3-5,7-8H,1,6,9H2,2H3,(H,18,21,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAOBIASXRKCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)
![4-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6102247.png)

![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6102260.png)

![N-methyl-N-(2-phenylethyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6102267.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B6102287.png)

![N-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6102293.png)
![6',7'-dimethoxy-2'-(2-propyn-1-yl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6102312.png)
![3-(3-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6102321.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(4-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6102326.png)